4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S14600684
CAS No.
M.F
C12H18BrN3O4
M. Wt
348.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)met...

Product Name

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

4-bromo-2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylic acid

Molecular Formula

C12H18BrN3O4

Molecular Weight

348.19 g/mol

InChI

InChI=1S/C12H18BrN3O4/c1-12(2,3)20-11(19)15(4)6-7-8(13)9(10(17)18)16(5)14-7/h6H2,1-5H3,(H,17,18)

InChI Key

ZAJXUOWCARNFDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C(=O)O)C

4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique pyrazole structure, which includes a bromine atom at the 4-position and a tert-butoxycarbonyl group at the 3-position. Its molecular formula is C12_{12}H18_{18}BrN3_3O4_4, and it has a molecular weight of 348.2 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities.

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating further functionalization of the molecule.

Research indicates that compounds related to pyrazole derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives have been shown to inhibit bacterial growth.
  • Anti-inflammatory Effects: Certain studies suggest potential anti-inflammatory activities, making them candidates for therapeutic applications in inflammatory diseases.
  • Anticancer Activity: Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation .

The synthesis of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:

  • Direct Amination: Starting from 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid, the tert-butoxycarbonyl group can be introduced via amination with a tert-butoxycarbonyl-protected amine.
  • Stepwise Synthesis: Involves multiple steps including bromination, protection of functional groups, and subsequent reactions to build the desired structure .
  • One-pot Synthesis: A more efficient method where all reagents are combined in one reaction vessel, allowing for simultaneous reactions to yield the target compound.

The applications of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid include:

  • Pharmaceutical Development: As a potential lead compound in drug discovery due to its biological activity.
  • Chemical Research: Used as an intermediate in organic synthesis for developing new pyrazole derivatives with enhanced properties.
  • Agricultural Chemicals: Potential application in developing agrochemicals targeting specific pests or diseases .

Interaction studies involving this compound typically focus on:

  • Enzyme Inhibition: Evaluating how the compound interacts with specific enzymes related to metabolic pathways.
  • Receptor Binding: Investigating its affinity towards various biological receptors, which may elucidate its mechanism of action in therapeutic contexts.
  • Cellular Uptake: Assessing how well the compound penetrates cellular membranes and its subsequent effects on cellular functions .

Several compounds share structural similarities with 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Bromo-3-methyl-1H-pyrazole-5-carboxylic acidNo tert-butoxycarbonyl groupAntimicrobial activity
4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acidChlorine instead of brominePotential anti-inflammatory effects
3-(tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acidSimilar amine protectionAnticancer properties

Uniqueness

The uniqueness of 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in its specific combination of bromination and tert-butoxycarbonyl protection, which may enhance its stability and biological activity compared to other pyrazole derivatives. The presence of both functional groups could contribute to its versatility in medicinal chemistry applications.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

347.04807 g/mol

Monoisotopic Mass

347.04807 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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